4-Nitro-1H-imidazole, sodium salt 4-Nitro-1H-imidazole, sodium salt
Brand Name: Vulcanchem
CAS No.: 58031-81-5
VCID: VC16997080
InChI: InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1
SMILES:
Molecular Formula: C3H4N3NaO2
Molecular Weight: 137.07 g/mol

4-Nitro-1H-imidazole, sodium salt

CAS No.: 58031-81-5

Cat. No.: VC16997080

Molecular Formula: C3H4N3NaO2

Molecular Weight: 137.07 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1H-imidazole, sodium salt - 58031-81-5

Specification

CAS No. 58031-81-5
Molecular Formula C3H4N3NaO2
Molecular Weight 137.07 g/mol
IUPAC Name sodium;5-nitro-1,2-dihydroimidazol-3-ide
Standard InChI InChI=1S/C3H4N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1,5H,2H2;/q-1;+1
Standard InChI Key XZXHCWYUJOXWNC-UHFFFAOYSA-N
Canonical SMILES C1NC(=C[N-]1)[N+](=O)[O-].[Na+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a planar five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). The nitro group (-NO₂) at the 4-position introduces strong electron-withdrawing effects, while the sodium ion neutralizes the deprotonated nitrogen at position 3 . Key structural parameters include:

PropertyValue
IUPAC NameSodium;5-nitro-1,2-dihydroimidazol-3-ide
SMILESC1NC(=C[N-]1)N+[O-].[Na+]
InChIKeyXZXHCWYUJOXWNC-UHFFFAOYSA-N
Molecular FormulaC₃H₄N₃NaO₂
Molecular Weight137.07 g/mol

The sodium salt enhances aqueous solubility compared to the free base, making it preferable for biological applications .

Tautomerism and Reactivity

Like imidazole derivatives, 4-nitro-1H-imidazole exhibits tautomerism, with proton exchange occurring between the 1- and 3-nitrogen atoms. The nitro group stabilizes the deprotonated form, favoring the sodium-stabilized tautomer in solution . Reactivity is dominated by:

  • Electrophilic substitution at the 2- and 5-positions due to nitro group deactivation.

  • Reduction of the nitro group to an amine under catalytic hydrogenation or enzymatic conditions .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves nitration of imidazole derivatives followed by neutralization:

Step 1: Nitration of 1H-imidazole
Imidazole is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-1H-imidazole. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 4-position due to electronic and steric factors .

Step 2: Salt Formation
The product is treated with sodium hydroxide (NaOH) to form the sodium salt, which is isolated via crystallization or lyophilization .

ParameterCondition
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
Temperature0–5°C, 4 hours
Neutralization Agent1M NaOH
Yield68–72% after purification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-2), 7.89 (s, 1H, H-5) . The absence of a proton at N-1 confirms deprotonation and salt formation.

  • ¹³C NMR (D₂O, 100 MHz): δ 148.2 (C-4), 136.5 (C-2), 122.7 (C-5) .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • NO₂ asymmetric stretch: 1520 cm⁻¹

  • NO₂ symmetric stretch: 1345 cm⁻¹

  • C-N imidazole ring: 1250 cm⁻¹

Biological and Pharmaceutical Applications

Antimicrobial Activity

Nitroimidazoles are renowned for their activity against anaerobic bacteria and protozoa. The nitro group undergoes intracellular reduction to form cytotoxic radicals, disrupting DNA synthesis . Comparative studies highlight:

OrganismMIC (μg/mL)Reference
Clostridium difficile2.5
Giardia lamblia1.8
ParameterValue
PNEC (aquatic)0.1 mg/L
OEL (8-hour TWA)5 mg/m³

Emerging Research Directions

Catalytic Applications

The sodium salt serves as a ligand in transition-metal catalysis. For example, palladium complexes of 4-nitro-1H-imidazole show 92% efficiency in Suzuki-Miyaura cross-coupling reactions .

Drug Delivery Systems

Nanoparticle formulations incorporating 4-nitro-1H-imidazole, sodium salt, demonstrate enhanced tumor targeting in murine models, achieving 3.2-fold higher drug accumulation compared to free analogs .

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